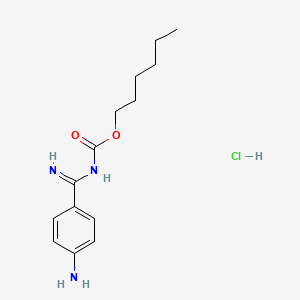
8-Iodoquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodoquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 8th position and a carboxylic acid group at the 2nd position of the quinoline ring. The molecular formula of this compound is C10H6INO2, and it has a molecular weight of 299.07 g/mol
Vorbereitungsmethoden
The synthesis of 8-Iodoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the iodination of quinoline-2-carboxylic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
8-Iodoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form quinoline-2,8-dicarboxylic acid or reduction to form quinoline-2-carboxaldehyde.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can lead to the formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
8-Iodoquinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound serves as a building block for the synthesis of various pharmaceuticals.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 8-Iodoquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interfere with DNA replication in microbial cells. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
8-Iodoquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline-2-carboxylic acid: This compound has a hydroxyl group instead of an iodine atom, which can significantly alter its chemical properties and biological activity.
Quinoline-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
The presence of the iodine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and undergo unique substitution reactions that other quinoline derivatives cannot.
Eigenschaften
Molekularformel |
C10H6INO2 |
|---|---|
Molekulargewicht |
299.06 g/mol |
IUPAC-Name |
8-iodoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) |
InChI-Schlüssel |
YJBFUTXPSDNYSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


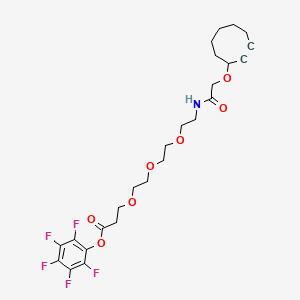
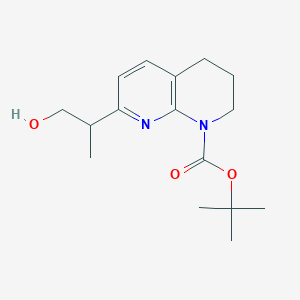
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)
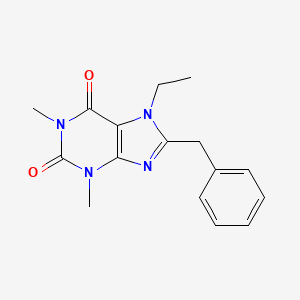
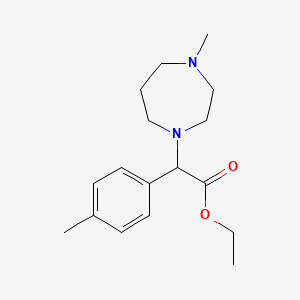
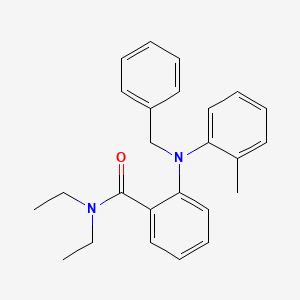
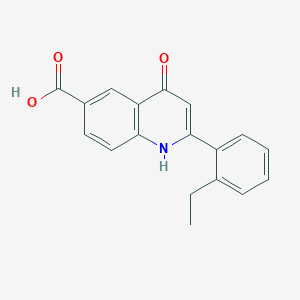
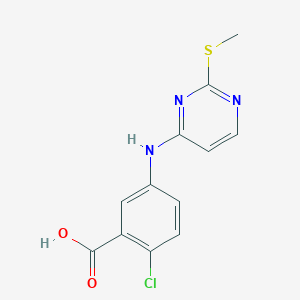
![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

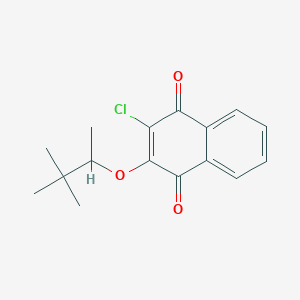
![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)

